molecular formula C10H10N4 B2725736 2-(3-Aminopyridin-2-yl)pyridin-3-amine CAS No. 75449-26-2

2-(3-Aminopyridin-2-yl)pyridin-3-amine

Cat. No. B2725736
CAS RN: 75449-26-2
M. Wt: 186.218
InChI Key: LSSHHQCMLSBUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been reported . These compounds were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.

Scientific Research Applications

Synthesis Techniques

  • A study by Iriepa et al. (1986) focused on synthesizing aminals derived from 2-aminopyridine and 3-aminopyridine, leading to the formation of the corresponding aminal rather than the expected Schiff base. The synthesis process was complemented by the use of IR and 1H NMR spectra for analysis (Iriepa et al., 1986).

Chemical Reactions and Properties

  • Patel et al. (2015) developed an environmentally benign protocol for synthesizing N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines. This process was noted for its mild reaction conditions and use of copper catalysis in an aqueous micellar system (Patel et al., 2015).

Catalysis and Polymerization

  • Deeken et al. (2006) explored the synthesis and application of Group 10 metal aminopyridinato complexes. These complexes showed promise as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating potential for diverse industrial applications (Deeken et al., 2006).

Optical Properties

  • Bureš et al. (2016) examined the linear and nonlinear optical properties of model aminopyridine push–pull molecules. The study highlighted the potential of aminopyridines in creating novel inorganic–organic hybrid materials with improved thermal and chemical robustness and enhanced SHG efficiencies (Bureš et al., 2016).

Fluorescent Properties and Biological Probes

  • Li et al. (2022) investigated the synthesis and fluorescent properties of aminopyridines. The study highlighted the potential of aminopyridine as a scaffold for fluorescent probes in biological applications, indicating its versatility in molecular tagging and imaging (Li et al., 2022).

Future Directions

The future directions for “2-(3-Aminopyridin-2-yl)pyridin-3-amine” and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry. For instance, there is a great demand for antiplasmodial compounds with alternative mechanisms of action, and substituted pyrimidines have been described early as antiplasmodial compounds .

properties

IUPAC Name

2-(3-aminopyridin-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSHHQCMLSBUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.